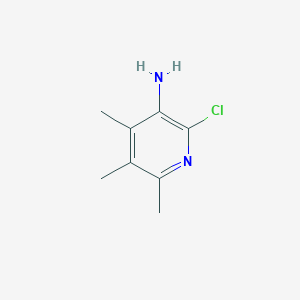

![molecular formula C12H20N4O3S B1485706 tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2290872-81-8](/img/structure/B1485706.png)

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .

Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as boiling point, melting point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experimentation .Wissenschaftliche Forschungsanwendungen

Enzymatic C-Demethylation and Metabolic Pathways

- The paper by Prakash et al. (2008) explores the enzymatic C-demethylation of a prostaglandin E2 agonist, examining the metabolic pathways involving CYP2C8 and CYP3A cytochrome P450 isoforms. This study's insights into the metabolic transformation of tert-butyl groups could be relevant for understanding the metabolic fate of similar compounds (Prakash, Wang, O’Connell, Johnson, 2008).

Synthesis and Structural Analysis

- Research by Wang et al. (2001) on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlights the significance of pyrrolidine structures in drug design. The methodologies and structural insights could be applicable to designing inhibitors or other biologically active molecules using the tert-butyl pyrrolidine scaffold (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, Laver, 2001).

Larvicidal and Antimicrobial Activities

- Kumara et al. (2015) investigated the larvicidal and antimicrobial activities of novel triazinone derivatives, providing a framework for assessing similar compounds' potential bioactivities. The preparation and evaluation methods outlined could guide the biological assessment of tert-butyl pyrrolidine derivatives (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, Nair, 2015).

Nitrile Anion Cyclization

- Chung et al. (2005) describe the enantioselective synthesis of N-tert-butyl pyrrolidine derivatives through nitrile anion cyclization, showcasing a method to construct chiral pyrrolidine structures. This synthetic approach might be adaptable to synthesize the compound or explore its derivatives (Chung, Cvetovich, Amato, McWilliams, Reamer, Dimichele, 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-12(2,3)19-11(18)16-5-8(17)9(6-16)20-10-14-13-7-15(10)4/h7-9,17H,5-6H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTYTPLVJNATNI-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC2=NN=CN2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=NN=CN2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol](/img/structure/B1485628.png)

![trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485632.png)

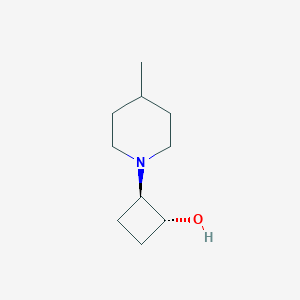

![trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B1485634.png)

![trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485635.png)

![trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485636.png)

![trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol](/img/structure/B1485637.png)

![trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485640.png)

![trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485641.png)

![trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485643.png)

![1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485645.png)